1-[2-(3,5-dimethylphenoxy)ethyl]pyrrolidine
Description
1-[2-(3,5-Dimethylphenoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C14H21NO It is characterized by the presence of a pyrrolidine ring attached to an ethyl chain, which is further connected to a 3,5-dimethylphenoxy group
Properties
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-9-13(2)11-14(10-12)16-8-7-15-5-3-4-6-15/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRLALMXQFHMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-dimethylphenoxy)ethyl]pyrrolidine typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloroethylpyrrolidine, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3,5-dimethylphenol, 2-chloroethylpyrrolidine, base (e.g., sodium hydroxide)
Solvent: Typically an organic solvent such as dichloromethane or ethanol
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,5-Dimethylphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Nitro, sulfonic, and halogenated derivatives
Scientific Research Applications
1-[2-(3,5-Dimethylphenoxy)ethyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-dimethylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(3,5-Dimethylphenoxy)ethyl]pyrrolidine can be compared with other similar compounds, such as:
1-[2-(3,5-Dimethylphenoxy)ethoxy]ethylpyrrolidine: Similar structure but with an additional ethoxy group, which may alter its chemical and biological properties.
1-[2-(3,5-Dimethylphenoxy)ethyl]piperidine: Contains a piperidine ring instead of a pyrrolidine ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
